N-[1-(4-nitrophenyl)propan-2-yl]acetamide
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Overview
Description
N-[1-(4-nitrophenyl)propan-2-yl]acetamide is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a propan-2-yl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-nitrophenyl)propan-2-yl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with isopropylamine to form an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Amino derivatives
Reduction: Nitroso or hydroxylamine derivatives
Substitution: Substituted acetamides
Scientific Research Applications
N-[1-(4-nitrophenyl)propan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Uniqueness
N-[1-(4-nitrophenyl)propan-2-yl]acetamide is unique due to its specific structural features, such as the combination of a nitrobenzene ring with a propan-2-yl group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
92491-38-8 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-[1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-8(12-9(2)14)7-10-3-5-11(6-4-10)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
InChI Key |
ZFLURARVMHBFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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